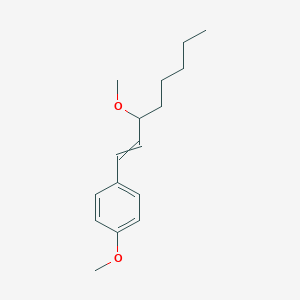
1-Methoxy-4-(3-methoxyoct-1-EN-1-YL)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-4-(3-methoxyoct-1-EN-1-YL)benzene is an organic compound belonging to the class of aromatic ethers It is characterized by a benzene ring substituted with a methoxy group and a methoxyoctenyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methoxy-4-(3-methoxyoct-1-EN-1-YL)benzene can be synthesized through several methods. One common approach involves the alkylation of 1-methoxy-4-hydroxybenzene with 3-methoxyoct-1-ene under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the hydroxyl group, followed by the addition of the alkyl halide to form the desired product.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as palladium or nickel complexes can enhance the efficiency of the alkylation process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methoxy-4-(3-methoxyoct-1-EN-1-YL)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the double bond in the side chain to a single bond, using reagents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid and sulfuric acid), or alkyl halides in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated, nitrated, or alkylated benzene derivatives.
Applications De Recherche Scientifique
1-Methoxy-4-(3-methoxyoct-1-EN-1-YL)benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals due to its aromatic properties.
Mécanisme D'action
The mechanism of action of 1-Methoxy-4-(3-methoxyoct-1-EN-1-YL)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on biomolecules. Additionally, its antioxidant properties may involve the scavenging of free radicals and inhibition of oxidative stress pathways.
Comparaison Avec Des Composés Similaires
1-Methoxy-4-(3-methoxyoct-1-EN-1-YL)benzene can be compared with other similar compounds such as:
1-Methoxy-4-(1-propenyl)benzene: Also known as anethole, this compound has a similar structure but with a different side chain. It is commonly used in the flavor and fragrance industry.
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: This compound has a propargyloxy side chain and is used in organic synthesis as a building block for more complex molecules.
The uniqueness of this compound lies in its specific side chain, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
918540-75-7 |
|---|---|
Formule moléculaire |
C16H24O2 |
Poids moléculaire |
248.36 g/mol |
Nom IUPAC |
1-methoxy-4-(3-methoxyoct-1-enyl)benzene |
InChI |
InChI=1S/C16H24O2/c1-4-5-6-7-15(17-2)11-8-14-9-12-16(18-3)13-10-14/h8-13,15H,4-7H2,1-3H3 |
Clé InChI |
KECKJPBTOAGRNX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C=CC1=CC=C(C=C1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12617600.png)
![2-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)acetic acid](/img/structure/B12617606.png)
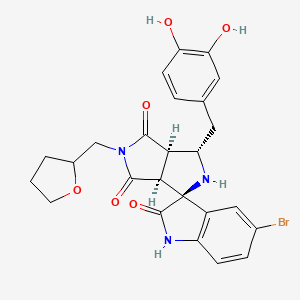

![2-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B12617620.png)
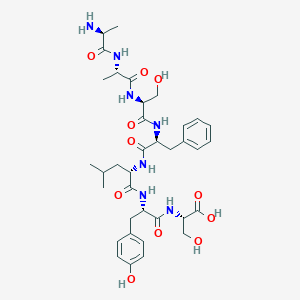
methanone](/img/structure/B12617651.png)
![7-(6-Methoxypyridin-3-Yl)-3-{[2-(Morpholin-4-Yl)ethyl]amino}-1-(2-Propoxyethyl)pyrido[3,4-B]pyrazin-2(1h)-One](/img/structure/B12617653.png)
![1-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)imidazolidin-2-one](/img/structure/B12617654.png)
![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12617662.png)
![{4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenyl}methanol](/img/structure/B12617665.png)
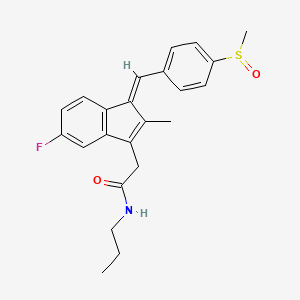
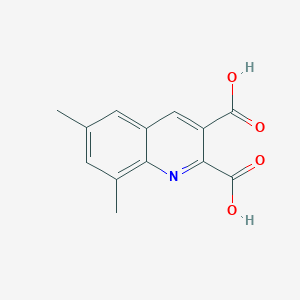
![[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-[[5-[(2-chlorophenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]oxan-2-yl]methyl acetate](/img/structure/B12617684.png)
